1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
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Overview
Description
1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2-bromo-1-phenylethylidene with 2,4-dinitrophenylhydrazine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of nitro groups or the reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted phenyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a significant role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- 1-(2-Bromo-1-phenylethylidene)-2-(3,5-dinitrophenyl)hydrazine
- 1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazone
Uniqueness
1-(2-Bromo-1-phenylethylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
4880-96-0 |
---|---|
Molecular Formula |
C14H11BrN4O4 |
Molecular Weight |
379.17 g/mol |
IUPAC Name |
N-[(2-bromo-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H11BrN4O4/c15-9-13(10-4-2-1-3-5-10)17-16-12-7-6-11(18(20)21)8-14(12)19(22)23/h1-8,16H,9H2 |
InChI Key |
LPRCHWFGTXBZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CBr |
Origin of Product |
United States |
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